tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Physicochemical characterization Boiling point Hydrogen bonding

tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1579518-76-5) is an N-Boc-protected tetrahydroisoquinoline derivative bearing a bromine atom at the C8 position and a phenolic hydroxyl group at C6 on the isoquinoline scaffold. With a molecular formula of C14H18BrNO3 and a molecular weight of 328.21 g/mol, it belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry for the construction of biologically active molecules, including kinase inhibitors, BET bromodomain-targeting agents, and androgen receptor modulators.

Molecular Formula C14H18BrNO3
Molecular Weight 328.206
CAS No. 1579518-76-5
Cat. No. B2617585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1579518-76-5
Molecular FormulaC14H18BrNO3
Molecular Weight328.206
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)Br
InChIInChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-5-4-9-6-10(17)7-12(15)11(9)8-16/h6-7,17H,4-5,8H2,1-3H3
InChIKeyLHCHYFYHORWCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1579518-76-5): Structural Baseline and Class Identification


tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1579518-76-5) is an N-Boc-protected tetrahydroisoquinoline derivative bearing a bromine atom at the C8 position and a phenolic hydroxyl group at C6 on the isoquinoline scaffold . With a molecular formula of C14H18BrNO3 and a molecular weight of 328.21 g/mol, it belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry for the construction of biologically active molecules, including kinase inhibitors, BET bromodomain-targeting agents, and androgen receptor modulators . The compound is commercially available at purities ranging from 95% to 98% from multiple vendors, and is supplied exclusively for research and development purposes .

Why In-Class Substitution of tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Fails: The Regioisomeric and Functional Group Problem


Within the N-Boc-tetrahydroisoquinoline family, substitution at the C8 position with bromine while simultaneously retaining a free C6 hydroxyl group creates a unique physicochemical and synthetic profile that cannot be replicated by any single commercially available analog . The 8-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), while the 6-hydroxy group serves as both a hydrogen-bond donor (pKa 8.84) and a site for further derivatization (e.g., O-alkylation, sulfonylation) . Regioisomers bearing bromine at C5 (CAS 1887036-31-8) or C7 (CAS 2385067-66-1) present altered electronic environments and steric accessibility that directly impact coupling efficiency and downstream SAR. The des-hydroxy analog (CAS 893566-75-1) lacks the critical H-bond donor capacity and exhibits a markedly different boiling point (382.4 °C vs. 433.7 °C), reflecting fundamental differences in intermolecular interactions . Simple in-class substitution without accounting for these regiospecific and functional group parameters will alter reactivity, physicochemical properties, and ultimately the validity of structure-activity relationship studies.

Quantitative Differentiation Evidence for tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Against Closest Analogs


Boiling Point Elevation Reflects Enhanced Intermolecular Hydrogen Bonding Versus the 8-Bromo Des-Hydroxy Analog

The target compound (CAS 1579518-76-5) exhibits a predicted boiling point of 433.7±45.0 °C, which is 51.3 °C higher than that of its closest des-hydroxy analog, tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 893566-75-1, boiling point 382.4±42.0 °C) . This substantial elevation is attributable to the presence of the phenolic C6-OH group, which introduces intermolecular hydrogen-bonding capacity absent in the comparator. The 8-bromo des-hydroxy analog also has a lower density (1.353 vs. 1.432 g/cm³) and a dramatically lower predicted pKa (−1.60 vs. 8.84), confirming fundamental differences in ionization behavior [1].

Physicochemical characterization Boiling point Hydrogen bonding

Molecular Weight and Hydrogen-Bond Donor Capacity Distinguish Target from the 6-Hydroxy Des-Bromo Analog

The target compound (MW 328.21 g/mol, C14H18BrNO3) differs from tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 158984-83-9, MW 249.31 g/mol, C14H19NO3) by the substitution of bromine for hydrogen at C8, resulting in a molecular weight increase of 78.9 g/mol . While both compounds possess one phenolic H-bond donor, the bromine atom in the target contributes additional polarizable surface area and halogen-bonding potential, altering target engagement profiles in medicinal chemistry contexts. The des-bromo analog is documented as an intermediate for androgen receptor modulators, suggesting that the 8-bromo-6-hydroxy substitution pattern may redirect biological activity toward distinct target classes [1].

Molecular weight Hydrogen-bond donors Drug-likeness

Regioisomeric Bromine Position (C8 vs. C5 vs. C7) Dictates Cross-Coupling Reactivity and Steric Accessibility

Among the three regioisomeric bromo-hydroxy N-Boc tetrahydroisoquinolines, the target compound places bromine at C8 (peri to the C1 methylene), whereas comparator CAS 1887036-31-8 bears bromine at C5 (ortho to the C6-OH), and comparator CAS 2385067-66-1 bears bromine at C7 (meta to C6-OH and adjacent to the C8 position) . The C8 position in the target compound is sterically less hindered than C5 (which experiences buttressing from the adjacent hydroxyl) and electronically distinct from C7, which is further from the electron-withdrawing influence of the protonated nitrogen. The 5-bromo isomer requires −20 °C storage (vs. 2–8 °C for the target), indicating greater thermal lability, while both the 5-bromo and 7-bromo isomers share the identical molecular formula (C14H18BrNO3, MW 328.2) but exhibit different predicted boiling points (5-bromo: 410.8 °C; target: 433.7 °C; 7-bromo: not reported) .

Regiochemistry Cross-coupling Steric effects

pKa and LogP Differentiation Drive Ionization-State-Dependent Application Suitability

The target compound has a predicted pKa of 8.84±0.20, consistent with a weakly acidic phenolic hydroxyl group, whereas the 8-bromo des-hydroxy analog (CAS 893566-75-1) has a predicted pKa of −1.60±0.20, indicative of the protonated nitrogen in the tetrahydroisoquinoline ring and the complete absence of an ionizable proton . This pKa difference of >10 units means that at physiological pH (7.4), the target compound exists partially in its phenoxide form (capable of ionic interactions), while the des-hydroxy analog remains exclusively in its conjugate acid form. The 6-hydroxy des-bromo analog (CAS 158984-83-9) has a reported LogP of 2.21, whereas the 8-bromo des-hydroxy analog has a LogP of 3.71 ; by interpolation, the target compound's LogP is expected to fall within an intermediate range, offering a balanced lipophilicity profile suitable for both aqueous solubility and membrane permeability in cell-based assays.

pKa LogP Ionization state Drug design

Dual-Functional Architecture Enables Orthogonal Derivatization Not Possible with Mono-Functional Analogs

The target compound uniquely combines three synthetically addressable functional groups on a single tetrahydroisoquinoline scaffold: (i) an aryl bromide at C8 for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), (ii) a phenolic hydroxyl at C6 for O-alkylation, Mitsunobu, or sulfonylation, and (iii) an N-Boc protecting group that can be orthogonally removed under acidic conditions (TFA or HCl) to reveal the free secondary amine . In contrast, the 8-bromo des-hydroxy analog (CAS 893566-75-1) provides only two functional handles (C8-Br + N-Boc), and the 6-hydroxy des-bromo analog (CAS 158984-83-9) provides two handles (C6-OH + N-Boc). Neither mono-functional analog can support the sequential, protecting-group-orthogonal diversification strategies that the target compound enables: e.g., first Suzuki coupling at C8, followed by O-functionalization at C6, and finally Boc deprotection for amide or sulfonamide formation [1]. This tri-orthogonal architecture is documented in patent literature for N-Boc tetrahydroisoquinolines as a enabling feature for constructing focused libraries of biologically active molecules .

Orthogonal functionalization Synthetic utility Building block

Commercial Purity Specifications: 98% Target Compound Versus 95–97% for Positional Isomers

The target compound is available at 98% purity from Leyan (Product No. 1203182) and at 95% from AKSci (Cat. 2621EB), with the higher specification offering demonstrably lower impurity burden for sensitive catalytic reactions . Among the regioisomeric comparators, the 5-bromo isomer (CAS 1887036-31-8) is listed at 95% purity from Leyan, and the 7-bromo isomer (CAS 2385067-66-1) at 98% from Leyan . The 8-bromo des-hydroxy analog (CAS 893566-75-1) is widely available at 98% from multiple vendors including Bidepharm . The 98% specification for the target compound ensures that cross-coupling reactions at the C8-bromine are not compromised by de-brominated impurities or positional isomer contaminants, which is critical for reproducible SAR studies and scale-up consistency.

Purity Quality control Procurement

Optimal Research and Procurement Application Scenarios for tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate


Focused Tetrahydroisoquinoline Library Synthesis via Sequential Orthogonal Derivatization

Medicinal chemistry teams constructing focused libraries of C8-aryl, C6-ether/sulfonate, and N-functionalized tetrahydroisoquinolines should prioritize this building block because its three orthogonal handles (C8-Br, C6-OH, N-Boc) enable a linear, three-step diversification sequence—Suzuki coupling at C8, followed by O-alkylation or Mitsunobu at C6, and concluding with Boc deprotection and N-capping—without intermediate protecting group manipulations [1]. This sequential strategy is not achievable with either the 8-bromo des-hydroxy analog (only two derivatization sites) or the 6-hydroxy des-bromo analog (no cross-coupling handle) [2].

CNS-Penetrant Lead Optimization Requiring Balanced Polarity and Halogen-Bonding Capacity

For CNS drug discovery programs where balanced lipophilicity (estimated LogP intermediate between 2.21 and 3.71), hydrogen-bond donor capacity (pKa 8.84), and the ability to engage in halogen bonding via the C8-bromine are simultaneously required, this compound offers a unique physicochemical profile [1]. The predicted pKa near physiological pH supports partial ionization that can enhance solubility without compromising blood-brain barrier penetration, while the bromine atom provides both a synthetic handle and potential halogen-bond interactions with target proteins [2].

Kinase Inhibitor and Epigenetic Probe Scaffold Construction

Given the established precedent for N-Boc tetrahydroisoquinoline derivatives as intermediates for BET bromodomain inhibitors (as documented in patent US20230128975A1 and related filings), this scaffold is particularly well-suited for epigenetic probe discovery [1]. The 8-bromo substituent enables rapid exploration of C8-aryl SAR via parallel Suzuki coupling, while the 6-OH can be elaborated to introduce sulfonamide, carbamate, or ether linkages that modulate target engagement. Procurement at 98% purity ensures that catalyst poisoning by trace impurities does not confound biological assay results [2].

Androgen Receptor Modulator and Nuclear Receptor Ligand Development

The 6-hydroxy des-bromo analog (CAS 158984-83-9) is a documented intermediate for androgen receptor modulators [1]. The 8-bromo-6-hydroxy variant expands this application space by enabling exploration of C8-substitution effects on receptor subtype selectivity and co-regulator recruitment. Researchers pursuing nuclear receptor pharmacology can employ this compound as a key intermediate for structure-activity relationship studies that probe the tolerance of the androgen receptor ligand-binding pocket for C8-aryl or C8-heteroaryl substituents introduced via palladium-catalyzed cross-coupling [2].

Quote Request

Request a Quote for tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.